![molecular formula C18H18N4O2 B2725543 N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1798617-89-6](/img/structure/B2725543.png)
N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
“N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It belongs to the class of compounds known as triazoles, which are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Scientific Research Applications
Synthesis and Characterization
N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide is part of a broader class of compounds involving 1,2,4-triazoles, which are synthesized through various chemical reactions. These compounds are characterized using a range of spectroscopic techniques to confirm their structure. The synthesis processes often explore the reactivity of different functional groups, aiming to create derivatives with potentially valuable properties (Bektaş et al., 2007; Alotaibi et al., 2018).
Potential Biological Activities
The focus on compounds such as this compound often extends to their biological activities. Research in this area aims to discover new substances with antimicrobial, antiviral, or other pharmacologically relevant actions. For instance, derivatives of 1,2,4-triazoles have been examined for their antimicrobial activities against various test microorganisms, showing that some possess good to moderate activities (Bektaş et al., 2007; Fandaklı et al., 2012). Such studies highlight the potential of these compounds in contributing to the development of new antimicrobial agents.
Chemical Properties and Reactivity
Understanding the chemical properties and reactivity of compounds like this compound is crucial for their application in synthetic chemistry. Investigations into their behavior under different conditions can lead to the development of novel synthetic pathways or the improvement of existing ones, enhancing the efficiency and scope of synthetic chemistry (Ikemoto et al., 2005; Witalewska et al., 2019).
Applications in Drug Discovery
While ensuring to exclude specifics about drug use, dosage, and side effects, it's worth noting that the structural motifs present in compounds like this compound are of significant interest in drug discovery. Their synthesis and biological evaluation form a crucial part of research aimed at identifying new therapeutic agents. The exploration of their potential effects on various biological targets can lead to the discovery of novel drugs with improved efficacy and safety profiles (Mahesh et al., 2011).
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures show clinical and biological applications . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures are known to interact with their targets, causing various changes that lead to their biological activities .
Biochemical Pathways
Derivatives of similar structures have been found to possess various biological activities, affecting a variety of pathways .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-5-phenyltriazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-24-15-10-6-7-13(11-15)12-19-18(23)17-16(20-22-21-17)14-8-4-3-5-9-14/h3-11,16-17,20-22H,2,12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHQPADQEONWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2C(NNN2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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